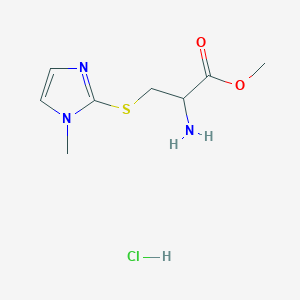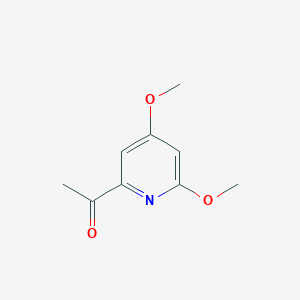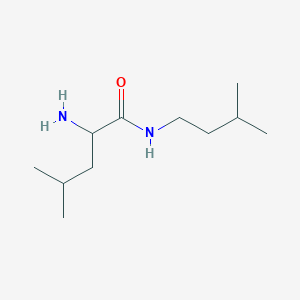
Methyl 2-(3-acetyl-5-fluorophenyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(3-acetyl-5-fluorophenyl)acetate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of a fluorine atom, an acetyl group, and a methyl ester group attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-acetyl-5-fluorophenyl)acetate typically involves the esterification of 3-acetyl-5-fluorobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3-acetyl-5-fluorobenzoic acid+methanolH2SO4Methyl 2-(3-acetyl-5-fluorophenyl)acetate+water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of solid acid catalysts can be employed to facilitate the esterification process and reduce the need for corrosive liquid acids.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(3-acetyl-5-fluorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: 3-carboxy-5-fluorobenzoic acid.
Reduction: 2-(3-acetyl-5-fluorophenyl)ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 2-(3-acetyl-5-fluorophenyl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and in the development of enzyme inhibitors.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties, such as fluorinated polymers.
Mecanismo De Acción
The mechanism of action of Methyl 2-(3-acetyl-5-fluorophenyl)acetate depends on its specific application
Enzyme Inhibition: The ester group can be hydrolyzed by esterases, leading to the formation of an active metabolite that inhibits specific enzymes.
Receptor Binding: The fluorine atom and acetyl group can enhance the binding affinity of the compound to certain receptors, leading to a biological response.
Comparación Con Compuestos Similares
Methyl 2-(3-acetyl-5-fluorophenyl)acetate can be compared with other similar compounds, such as:
Methyl 2-(3-acetylphenyl)acetate: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
Methyl 2-(3-fluorophenyl)acetate: Lacks the acetyl group, which may affect its binding affinity to biological targets.
Methyl 2-(3-acetyl-5-chlorophenyl)acetate: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
The uniqueness of this compound lies in the presence of both the fluorine atom and the acetyl group, which can impart specific chemical reactivity and biological activity that are not observed in its analogs.
Propiedades
Fórmula molecular |
C11H11FO3 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
methyl 2-(3-acetyl-5-fluorophenyl)acetate |
InChI |
InChI=1S/C11H11FO3/c1-7(13)9-3-8(4-10(12)6-9)5-11(14)15-2/h3-4,6H,5H2,1-2H3 |
Clave InChI |
PXLNJFHWNXRXRI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=CC(=C1)CC(=O)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[1-(Oxan-4-ylmethyl)piperidin-4-yl]-5-(2-propan-2-ylpyrazolo[1,5-a]pyridin-7-yl)-1,3,4-oxadiazole](/img/structure/B13657866.png)






![6-Hydroxy-7-methyl-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13657927.png)
![3,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B13657955.png)

